molecular formula C51H67N9O6 B612466 K-(D-1-Nal)-FwLL-NH2 CAS No. 1394288-22-2

K-(D-1-Nal)-FwLL-NH2

Cat. No.: B612466
CAS No.: 1394288-22-2
M. Wt: 902.13
InChI Key: NCMQVOQOKBIHPA-MHRDGXECSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

K-(D-1-Nal)-FwLL-NH2 is a synthetic peptide compound known for its role as an inverse agonist of the growth hormone secretagogue receptor (GHSR). This compound is particularly significant in the study of ghrelin signaling, which is involved in various physiological processes including appetite regulation, energy balance, and growth hormone release .

Scientific Research Applications

Mechanism of Action

The peptide “K-(D-1-Nal)-FwLL-NH2” has been used in studies related to the activation of neurons in the hypothalamus. It has been suggested that this peptide may not fully block the actions of certain receptors in vivo .

Future Directions

The use of peptides like “K-(D-1-Nal)-FwLL-NH2” in research and medicine is a growing field. There is an increasing demand for novel, safer analgesic agents, and peptides are being explored for their potential in this area . The development of peptide-based drugs is being facilitated by new synthetic strategies for optimizing metabolism and alternative routes of administration .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of K-(D-1-Nal)-FwLL-NH2 typically involves solid-phase peptide synthesis (SPPS) techniques. The process begins with the attachment of the first amino acid to a solid resin, followed by sequential addition of protected amino acids. The Fmoc (9-fluorenylmethoxycarbonyl) strategy is commonly employed to protect the amino groups during the synthesis . The peptide chain is elongated step-by-step, with each cycle involving deprotection and coupling reactions. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of peptides like this compound involves automated peptide synthesizers that can handle multiple sequences simultaneously. These synthesizers use both Fmoc and Boc (tert-butyloxycarbonyl) chemistries to achieve high yields and purity levels. The peptides are then purified and characterized using techniques such as mass spectrometry and HPLC .

Chemical Reactions Analysis

Types of Reactions

K-(D-1-Nal)-FwLL-NH2 can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of cyclic peptides, while substitution reactions can yield analogs with different biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific sequence and high affinity for the GHSR. It has been shown to be less potent than some other GHSR inverse agonists, but it remains a valuable tool in research due to its distinct properties and effects on ghrelin signaling .

Properties

IUPAC Name

(2S)-2,6-diamino-N-[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-naphthalen-1-yl-1-oxopropan-2-yl]hexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C51H67N9O6/c1-31(2)25-41(46(54)61)56-48(63)42(26-32(3)4)58-51(66)45(29-36-30-55-40-23-11-10-21-38(36)40)60-49(64)43(27-33-15-6-5-7-16-33)59-50(65)44(57-47(62)39(53)22-12-13-24-52)28-35-19-14-18-34-17-8-9-20-37(34)35/h5-11,14-21,23,30-32,39,41-45,55H,12-13,22,24-29,52-53H2,1-4H3,(H2,54,61)(H,56,63)(H,57,62)(H,58,66)(H,59,65)(H,60,64)/t39-,41-,42-,43-,44+,45+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCMQVOQOKBIHPA-MHRDGXECSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CC=CC5=CC=CC=C54)NC(=O)C(CCCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@@H](CC4=CC=CC5=CC=CC=C54)NC(=O)[C@H](CCCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C51H67N9O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

902.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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